molecular formula C18H16N4O B2868169 (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one CAS No. 685107-73-7

(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2868169
CAS No.: 685107-73-7
M. Wt: 304.353
InChI Key: DXRHEWWRHSXJNM-ZHACJKMWSA-N
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Description

(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one stands out due to its unique combination of functional groups. The presence of the triazole ring and the amino group on the aromatic rings provides distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-methylanilino)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-14-2-6-16(7-3-14)20-11-10-18(23)15-4-8-17(9-5-15)22-13-19-12-21-22/h2-13,20H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRHEWWRHSXJNM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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